Streptolysin O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

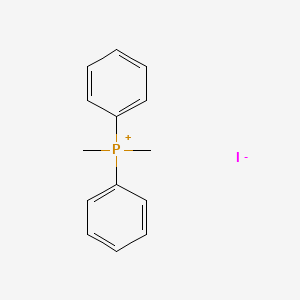

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

dimethyl(diphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLUUYLPGOWCNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455213 | |

| Record name | Dimethyldiphenylphosphoniumiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-88-5 | |

| Record name | NSC158461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyldiphenylphosphoniumiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldiphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of Destruction: A Technical Guide to Streptolysin O Pore Formation

For Immediate Release

[City, State] – [Date] – Streptolysin O (SLO), a potent cytolysin (B1578295) secreted by Streptococcus pyogenes, is a key virulence factor in streptococcal infections. Its ability to form large pores in host cell membranes disrupts cellular homeostasis, leading to cell death and contributing to the pathogen's immune evasion. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning SLO pore formation, intended for researchers, scientists, and drug development professionals. The guide details the structural and kinetic aspects of this process, outlines key experimental methodologies, and illustrates the intricate signaling pathways involved.

The Multi-Step Mechanism of this compound Pore Formation

The formation of a functional this compound pore is a sequential process involving several distinct steps, from initial monomeric binding to the final assembly of a large β-barrel transmembrane channel.

Monomer Binding to the Host Cell Membrane

The initial and critical step in SLO cytotoxicity is the binding of soluble SLO monomers to the target cell membrane. This process is primarily mediated by the C-terminal Domain 4 (D4) of the SLO protein.

-

Cholesterol Recognition: SLO belongs to the family of cholesterol-dependent cytolysins (CDCs), and its binding is largely dependent on the presence of cholesterol in the plasma membrane. The D4 domain contains a highly conserved undecapeptide motif, rich in tryptophan residues, which plays a crucial role in recognizing and binding to membrane cholesterol.[1][2]

-

Glycan Interaction: Emerging evidence suggests that in addition to cholesterol, certain glycans on the cell surface may also act as receptors or co-receptors for SLO, contributing to its target cell specificity.

The binding of SLO monomers to the membrane is a temperature-independent process that follows first-order kinetics and is reversible.[3][4]

Oligomerization into a Prepore Complex

Following membrane binding, SLO monomers diffuse laterally and oligomerize to form a large, ring- or arc-shaped prepore complex on the membrane surface.[5][6] This process is temperature-dependent.[4]

-

Initiation and Elongation: Kinetic studies suggest a two-step oligomerization mechanism.[3] Initially, two membrane-bound monomers associate to form a "start complex." This dimer then serves as a nucleus for the rapid, sequential addition of further monomers, leading to the formation of the complete prepore structure.[3] At moderately high concentrations, this oligomerization process behaves as a second-order reaction.[3]

Conformational Transition and Membrane Insertion

The transition from the prepore to the pore state involves a series of dramatic and coordinated conformational changes within the SLO oligomer. This allosteric transition is triggered by the initial membrane binding.[7]

-

Domain 3 Refolding: The most significant structural rearrangement occurs in Domain 3 (D3). In the soluble monomer and prepore states, D3 contains α-helical regions.[2] Upon initiation of pore formation, these α-helices unfold and refold into amphipathic β-hairpins.

-

β-Barrel Formation: These newly formed β-hairpins from each monomer in the oligomeric ring insert into the lipid bilayer. The collective insertion of these β-hairpins results in the formation of a large, continuous β-barrel that constitutes the transmembrane pore.

Quantitative Parameters of the this compound Pore

The following table summarizes the key quantitative data associated with the SLO pore, providing a framework for understanding the scale and stoichiometry of this cytotoxic machinery.

| Parameter | Value | References |

| Monomer Composition | ||

| Monomers per Pore Complex | 25 - 80 monomers | [5] |

| Pore Dimensions | ||

| Pore Diameter (Inner) | ~30 nm | [5] |

| Pore Diameter (Outer) | 40 nm (for the related Pneumolysin) | [8] |

| Pore Height | 11 nm (for the related Pneumolysin) | [8] |

| Kinetics | ||

| Monomer Binding | First-order, reversible | [3] |

| Oligomerization (moderate conc.) | Second-order | [3] |

Visualizing the Mechanism: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in SLO pore formation and the subsequent cellular responses.

Experimental Protocols for Studying this compound

A variety of experimental techniques are employed to investigate the mechanism of SLO pore formation. Below are detailed methodologies for key assays.

Hemolytic Activity Assay

This assay quantifies the pore-forming ability of SLO by measuring the lysis of red blood cells.

Materials:

-

This compound (active toxin)

-

Rabbit Red Blood Cells (RBCs), washed and resuspended to 5% (v/v) in DPBS

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

DTT (Dithiothreitol)

-

96-well microtiter plates (U-bottom for incubation, flat-bottom for reading)

-

Spectrophotometer (plate reader)

Protocol:

-

Prepare serial dilutions of the test serum or antibody in DPBS in a 96-well U-bottom plate.

-

Prepare the SLO working solution by diluting the stock in DPBS with 40 mM DTT to a final concentration of 2400 units/mL.

-

Add 75 µL of the SLO working solution to each well containing the diluted samples and controls. Incubate for 30 minutes at room temperature.

-

Add 50 µL of the 5% rabbit RBC suspension to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.

-

Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

-

Controls should include wells with RBCs only (minimum hemolysis) and RBCs with SLO but no inhibitor (maximum hemolysis).

-

The percentage of hemolysis is calculated relative to the maximum hemolysis control. For inhibition assays, the IC50 (the concentration of inhibitor that causes 50% inhibition of hemolysis) is determined.[9]

Analysis of SLO Oligomerization by SDS-PAGE

This method is used to visualize the formation of SLO oligomers on cell membranes.

Materials:

-

Erythrocyte membranes (ghosts) or cholesterol-containing liposomes

-

This compound

-

DPBS

-

Deoxycholate or other suitable detergent

-

SDS-PAGE gels (gradient gels, e.g., 4-15%, are often used)

-

SDS-PAGE running buffer and sample loading buffer

-

Coomassie blue or silver staining reagents

Protocol:

-

Incubate erythrocyte membranes or liposomes with SLO in DPBS at 0°C to allow for monomer binding without significant oligomerization.

-

Initiate oligomerization by rapidly shifting the temperature to 37°C and incubating for a defined period.

-

Stop the reaction by adding a final concentration of 1% deoxycholate to solubilize the membranes and halt further oligomerization.

-

Prepare the samples for SDS-PAGE by adding sample loading buffer (without boiling for non-reducing gels to preserve oligomeric structures).

-

Separate the proteins on an SDS-PAGE gel.

-

Stain the gel with Coomassie blue or silver stain to visualize the protein bands. Monomeric SLO will migrate at its corresponding molecular weight, while oligomers will appear as higher molecular weight bands.

Cryo-Electron Microscopy (Cryo-EM) of SLO Pores

Cryo-EM allows for the high-resolution structural determination of the SLO pore complex. The following is a general workflow adapted from studies on the related toxin, pneumolysin.[8][10]

Sample Preparation:

-

Prepare unilamellar, cholesterol-containing liposomes.

-

Incubate the liposomes with purified SLO to allow for pore formation.

-

Solubilize the pore complexes from the liposomes using a mild detergent (e.g., Cymal-6) or encapsulate them in amphipols (e.g., A8-35) to create a stable, homogenous sample suitable for cryo-EM.

-

Apply the sample to a cryo-EM grid, blot excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

Data Collection and Processing:

-

Collect images of the vitrified sample using a transmission electron microscope equipped with a direct electron detector.

-

Perform single-particle analysis:

-

Particle picking to identify individual pore complexes.

-

2D classification to sort particles into different views.

-

Generate an initial 3D model.

-

3D classification and refinement to obtain a high-resolution 3D reconstruction of the SLO pore.

-

-

Build an atomic model of the SLO pore by fitting the known crystal structure of the SLO monomer into the cryo-EM density map.

Cellular Signaling and Host Response to SLO Pores

The formation of SLO pores in the host cell membrane triggers a cascade of cellular responses, ranging from immediate survival mechanisms to the activation of inflammatory pathways.

Calcium Signaling Dysregulation

The large, non-selective nature of the SLO pore leads to a rapid influx of extracellular calcium into the cytoplasm.[8][11] This sudden increase in intracellular calcium concentration has several downstream consequences:

-

ER Stress and Apoptosis: The dysregulation of calcium homeostasis can lead to endoplasmic reticulum (ER) stress, which in turn can activate apoptotic pathways, leading to programmed cell death.[11]

-

Cardiomyocyte Dysfunction: In cardiac myocytes, the calcium influx can cause hypercontractility and arrhythmias.[8]

NLRP3 Inflammasome Activation

SLO is a potent activator of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][9][12][13]

-

Mechanism of Activation: The precise mechanism is still under investigation, but it is known to be dependent on the formation of a functional pore. The resulting ionic flux, particularly potassium efflux, is thought to be a key trigger for NLRP3 activation.

-

IL-1β Secretion: Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form. IL-1β is a potent pro-inflammatory cytokine that plays a critical role in the immune response to bacterial infections.

Membrane Repair Mechanisms

Host cells have evolved sophisticated mechanisms to survive attack by pore-forming toxins like SLO. These repair processes are typically calcium-dependent.[14][15][16][17]

-

Microvesicle Shedding: One of the primary defense mechanisms is the shedding of pore-containing microvesicles from the plasma membrane. This process effectively removes the SLO pores and restores membrane integrity.

-

Endocytosis: Cells can also internalize the damaged membrane regions containing SLO pores through endocytic pathways. The internalized vesicles are then targeted for degradation.

This comprehensive guide elucidates the multifaceted mechanism of this compound pore formation, providing a valuable resource for the scientific community engaged in infectious disease research and the development of novel therapeutics against pathogenic streptococci.

References

- 1. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Kinetics of this compound self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Binding, oligomerization, and pore formation by this compound in erythrocytes and fibroblast membranes: detection of nonlytic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: inhibition of the conformational change during membrane binding of the monomer prevents oligomerization and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiac myocyte dysfunction induced by this compound is membrane pore and calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Activation of the NLRP3 inflammasome by group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.biologists.com [journals.biologists.com]

The Pivotal Role of Streptolysin O in Streptococcus pyogenes Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptolysin O (SLO), a potent pore-forming exotoxin produced by the human pathogen Streptococcus pyogenes, is a critical virulence factor that plays a multifaceted role in the pathogenesis of streptococcal infections. This technical guide provides an in-depth analysis of the molecular mechanisms underlying SLO's contribution to virulence, its interaction with host cells, and its impact on the host immune response. Detailed experimental protocols, quantitative data on SLO activity, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, immunology, and drug development.

Introduction

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, ranging from mild pharyngitis and impetigo to life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1][2] The bacterium's ability to cause such diverse and severe infections is attributed to a plethora of virulence factors, among which this compound (SLO) stands out as a key player.[3][4]

SLO belongs to the family of cholesterol-dependent cytolysins (CDCs), which are pore-forming toxins produced by various Gram-positive bacteria.[1][5][6] Its primary function is to disrupt the integrity of host cell membranes, leading to cell lysis.[7] However, emerging research has unveiled a more complex role for SLO, demonstrating its ability to modulate host cell signaling pathways, induce apoptosis, trigger inflammasome activation, and facilitate immune evasion.[8][9][10][11] This guide delves into the intricate mechanisms of SLO-mediated virulence, providing a technical overview for advanced research and therapeutic development.

Molecular Characteristics and Mechanism of Action

SLO is a 69 kDa protein that is secreted as a water-soluble monomer.[3] The toxin's activity is dependent on the presence of cholesterol in the target cell membrane, which serves as its receptor.[6][12] The process of pore formation is a multi-step event that can be summarized as follows:

-

Binding: SLO monomers bind to cholesterol-rich microdomains on the host cell membrane.[1][5] This interaction is crucial for the subsequent steps of pore formation. Inhibition of SLO activity by free cholesterol has been demonstrated, highlighting the specificity of this interaction.[13][14][15][16]

-

Oligomerization: Upon binding, SLO monomers diffuse laterally on the membrane and oligomerize to form large ring-shaped or arc-shaped pre-pore complexes.[1][5][17] These oligomers can consist of 35 to 50 monomers.

-

Pore Formation: A significant conformational change occurs within the oligomeric complex, leading to the insertion of transmembrane β-hairpins into the lipid bilayer. This results in the formation of a large pore with a diameter of approximately 25-30 nm.[5] Even incomplete arc-shaped oligomers can form functional pores.[5][17]

This pore formation process disrupts the osmotic balance of the cell, leading to an influx of water and, ultimately, cell lysis.

Diagram: this compound Pore Formation Workflow

Caption: Workflow of SLO-mediated pore formation on the host cell membrane.

Role in Virulence and Pathogenesis

SLO contributes significantly to the virulence of S. pyogenes through various mechanisms that extend beyond simple cytolysis.

Cytotoxicity and Tissue Damage

The primary and most evident role of SLO is its cytotoxic activity against a wide range of host cells, including erythrocytes, leukocytes, and epithelial cells.[18] This lytic activity is directly responsible for the characteristic β-hemolysis observed when S. pyogenes is cultured on blood agar.[19] In vivo, this cytotoxicity contributes to tissue damage and the formation of necrotic lesions observed in invasive GAS infections.[20]

Immune Evasion

SLO is a key factor in the ability of S. pyogenes to evade the host immune system.

-

Apoptosis of Immune Cells: SLO can induce rapid, caspase-dependent apoptosis in macrophages and neutrophils.[4][10][11][21] This programmed cell death of key phagocytic cells impairs the host's ability to clear the bacterial infection, thereby promoting bacterial survival and dissemination.[10][11]

-

Inhibition of Phagocytosis: By inducing cytotoxicity in phagocytes, SLO helps the bacteria resist phagocytic clearance.[4][21]

-

Modulation of Inflammatory Responses: While SLO can trigger a pro-inflammatory response through inflammasome activation, the rapid induction of apoptosis in immune cells can ultimately dampen the overall inflammatory and cytokine response, creating a more favorable environment for the pathogen.[10]

Host Cell Signaling and Inflammasome Activation

SLO-induced pores allow for the flux of ions and small molecules across the host cell membrane, which can trigger various signaling pathways. A critical consequence of this is the activation of the NLRP3 inflammasome in macrophages.[8][9][22][23][24]

The process of NLRP3 inflammasome activation by SLO involves the following steps:

-

Potassium Efflux: The formation of SLO pores leads to a rapid efflux of intracellular potassium ions.

-

NLRP3 Sensing: This drop in intracellular potassium concentration is a key signal sensed by the NLRP3 protein.

-

Inflammasome Assembly: NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming the inflammasome complex.

-

Caspase-1 Activation: Pro-caspase-1 is cleaved into its active form, caspase-1.

-

Cytokine Maturation and Secretion: Active caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.

Pore formation is a prerequisite for inflammasome activation by SLO.[8][23] Interestingly, partially active SLO mutants with reduced lytic activity can lead to enhanced IL-1β production, suggesting that sublethal pore formation allows macrophages to survive long enough to mount a robust inflammatory response.[8]

Diagram: SLO-Induced NLRP3 Inflammasome Activation

Caption: Signaling pathway of SLO-induced NLRP3 inflammasome activation.

Translocation of Other Virulence Factors

An intriguing function of SLO is its ability to facilitate the translocation of other S. pyogenes virulence factors into the host cell cytoplasm, a process known as cytolysin-mediated translocation (CMT).[25] The most well-studied example is the translocation of NAD+-glycohydrolase (SPN), another potent cytotoxin.[7][26] While SLO pore formation is essential for the cytotoxicity of S. pyogenes, it is not strictly required for the translocation of SPN, suggesting a more complex interaction between these two toxins.[25]

Quantitative Data on this compound Activity

The activity of SLO is typically quantified in hemolytic units (HU). One hemolytic unit is defined as the amount of toxin that causes 50% lysis of a standard red blood cell suspension under specific conditions.

| Parameter | Value | Reference |

| Specific Activity | 415,000 HU/mg | [27] |

| Optimal pH | 7.0 | [27] |

| Molecular Mass | 60.1 kDa | [27] |

| Isoelectric pH | 7.5 | [27] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study SLO.

Purification of this compound

A common method for purifying SLO from S. pyogenes culture supernatants involves a combination of precipitation and chromatography techniques.

Protocol Overview:

-

Bacterial Culture: S. pyogenes is grown in a suitable broth medium, such as Dextrose Infusion Broth, to promote SLO production.[28]

-

Precipitation: The culture supernatant is subjected to ammonium (B1175870) sulfate (B86663) and polyethylene (B3416737) glycol precipitations to concentrate the protein fraction containing SLO.[27]

-

Ion-Exchange Chromatography: The concentrated protein solution is then purified using ion-exchange chromatography, typically with CM-Sepharose and Mono Q columns.[27]

-

Purity Assessment: The purity of the final SLO preparation is assessed by SDS-PAGE.

Hemolysis Assay

The hemolytic activity of SLO is a fundamental measure of its function.

Protocol Overview:

-

Red Blood Cell Preparation: A suspension of red blood cells (e.g., human or rabbit) is prepared and washed in a suitable buffer like phosphate-buffered saline (PBS).[18][29]

-

SLO Dilution: Serial dilutions of the purified SLO are prepared.

-

Incubation: The SLO dilutions are incubated with the red blood cell suspension at 37°C for a defined period (e.g., 30 minutes).[29]

-

Quantification of Hemolysis: After incubation, intact red blood cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at 541 nm.[18]

-

Calculation of Hemolytic Units: The hemolytic titer is determined as the reciprocal of the dilution that causes 50% hemolysis.[29]

Cytotoxicity Assay

The cytotoxic effect of SLO on nucleated host cells can be assessed using various methods.

Protocol Overview (using Trypan Blue Exclusion):

-

Cell Culture: Host cells (e.g., macrophages, keratinocytes) are cultured in appropriate media in multi-well plates.[18]

-

Treatment with SLO: The cells are treated with varying concentrations of purified SLO or infected with wild-type and SLO-deficient S. pyogenes strains.

-

Incubation: The plates are incubated for a specific duration (e.g., 3-24 hours).[18]

-

Staining: The cell culture medium is removed, and the cells are stained with trypan blue, which is excluded by viable cells but taken up by cells with compromised membrane integrity.[18]

-

Microscopic Examination: The number of stained (non-viable) and unstained (viable) cells is counted under a microscope to determine the percentage of cytotoxicity.[18]

Therapeutic and Vaccine Potential

Given its critical role in virulence, SLO is an attractive target for the development of novel therapeutics and vaccines against S. pyogenes infections.

-

Vaccine Development: SLO is a component of several vaccine candidates currently under investigation.[3][30][31][32] Immunization with non-toxic variants of SLO has been shown to elicit protective antibodies and confer protection against S. pyogenes challenge in animal models.[30] The VAX-A1 vaccine candidate, for instance, includes SLO as one of its key antigens.[32]

-

Therapeutic Targeting: Strategies aimed at neutralizing SLO activity, either through monoclonal antibodies or small molecule inhibitors, could potentially mitigate the severity of GAS infections.

Conclusion

This compound is far more than a simple cytolysin; it is a sophisticated and multifunctional virulence factor that is central to the pathogenesis of Streptococcus pyogenes. Its ability to form pores in host cell membranes triggers a cascade of events, including direct cell lysis, induction of apoptosis in immune cells, activation of the inflammasome, and facilitation of the entry of other toxins. A thorough understanding of the molecular mechanisms of SLO, as detailed in this guide, is paramount for the development of effective strategies to combat the diverse and often severe diseases caused by this formidable pathogen. The continued exploration of SLO's intricate interactions with the host will undoubtedly pave the way for novel therapeutic interventions and the design of a broadly protective vaccine against S. pyogenes.

References

- 1. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenesis of Group A Streptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secreted Virulence Factors of Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound Deficiency in Streptococcus pyogenes M1T1 covR/S Mutant Strain Attenuates Virulence in In Vitro and In Vivo Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]

- 6. Streptolysin - Wikipedia [en.wikipedia.org]

- 7. Secreted Extracellular Virulence Factors - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound promotes group A Streptococcus immune evasion by accelerated macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Interaction of steptolysin O with sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jcp.bmj.com [jcp.bmj.com]

- 15. Some factors influencing the effect of cholesterol on this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of this compound on erythrocyte membranes, liposomes, and lipid dispersions. A protein-cholesterol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asm.org [asm.org]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. academic.oup.com [academic.oup.com]

- 23. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 24. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Streptococcus pyogenes cytolysin-mediated translocation does not require pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Contribution of Secreted NADase and this compound to the Pathogenesis of Epidemic Serotype M1 Streptococcus pyogenes Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. research.unipd.it [research.unipd.it]

- 31. Current Approaches to Group A Streptococcal Vaccine Development - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. The Group A Streptococcal Vaccine Candidate VAX-A1 Protects against Group B Streptococcus Infection via Cross-Reactive IgG Targeting Virulence Factor C5a Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Streptolysin O with Membrane Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptolysin O (SLO), a key virulence factor secreted by Streptococcus pyogenes, is a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of pore-forming toxins.[1][2] These toxins play a crucial role in the pathogenesis of bacterial infections by disrupting the plasma membrane of host cells.[2] The interaction of SLO with membrane cholesterol is a critical initiating event in its mechanism of action, leading to the formation of large transmembrane pores and subsequent cell lysis or induction of specific signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the SLO-cholesterol interaction, detailing the molecular mechanisms, quantitative parameters, experimental protocols, and cellular consequences.

Core Mechanism of this compound Action

The pore-forming mechanism of SLO is a multi-step process that is critically dependent on the presence of cholesterol in the target cell membrane.[1][4][5] The canonical model involves the following key stages:

-

Monomer Binding: Soluble SLO monomers initially bind to the surface of the host cell membrane.[4] This binding is primarily mediated by the C-terminal Domain 4 of the toxin, which recognizes and interacts with membrane cholesterol.[6] While cholesterol is considered the primary receptor, recent evidence suggests that glycans can also serve as initial attachment sites, potentially facilitating the subsequent interaction with cholesterol.[7][8]

-

Oligomerization: Upon membrane binding, SLO monomers undergo conformational changes that promote their lateral diffusion and oligomerization into arc-shaped and ring-shaped pre-pore complexes on the membrane surface.[4][9] These pre-pore structures can consist of 35-50 or even up to 80 individual toxin monomers.[4][10]

-

Pore Formation: A significant conformational rearrangement then occurs, leading to the insertion of transmembrane β-hairpins from each monomer into the lipid bilayer. This concerted action forms a large β-barrel pore.[10] The resulting pores are exceptionally large, with diameters reported to be around 30 nm.[4][11]

It is noteworthy that the role of cholesterol is multifaceted. While essential for pore formation, some studies suggest that initial membrane binding of SLO may, under certain circumstances, occur independently of cholesterol, with the sterol being crucial for the subsequent steps of oligomerization and membrane insertion.

Quantitative Data on this compound Interaction and Pore Formation

The following table summarizes key quantitative parameters associated with the interaction of SLO with membranes and the characteristics of the resulting pores. Direct binding affinity (Kd) for the SLO-cholesterol interaction is not widely reported, likely due to the complexity of the process involving membrane insertion and oligomerization. However, related data provides valuable insights into the process.

| Parameter | Value | Method of Determination | References |

| Pore Diameter | ~30 nm | Electron Microscopy | [4][11] |

| Number of Monomers per Pore | 35-80 | Electron Microscopy, SDS-PAGE | [4] |

| Pneumolysin (a related CDC) Kd for sialyl LewisX (glycan receptor) | 1.88 x 10⁻⁵ M | Surface Plasmon Resonance (SPR) | [7][8] |

| Time for Pore Removal by Cells | Minutes | Live Cell Imaging | [12] |

Signaling Pathways and Cellular Responses

The formation of SLO pores in the plasma membrane leads to a rapid influx of extracellular ions, most notably Ca²⁺, which triggers a variety of cellular signaling pathways and responses.

Calcium-Dependent Signaling

The influx of extracellular Ca²⁺ through SLO pores acts as a critical second messenger, initiating several downstream signaling cascades. This includes the activation of calcium-dependent enzymes and signaling proteins, which can lead to diverse cellular outcomes such as apoptosis and the modulation of immune responses.[3][13]

Caption: SLO-induced calcium signaling pathway.

Membrane Repair Mechanisms

Cells are not passive targets and have evolved sophisticated mechanisms to counteract the damage inflicted by pore-forming toxins like SLO. Upon pore formation and the subsequent Ca²⁺ influx, cells can initiate a rapid membrane repair response.[12] This can involve the shedding of pore-containing microvesicles or the endocytosis of the damaged membrane region.[5][12]

NF-κB Signaling Pathway

Studies have shown that SLO can modulate the NF-κB signaling pathway. For instance, in the context of osteoclastogenesis, SLO has been observed to decrease the phosphorylation of p65 and the NF-κB inhibitor α, ultimately suppressing osteoclast differentiation.[14] This highlights the ability of SLO to influence fundamental cellular processes beyond simple lysis.

Caption: SLO-mediated inhibition of the NF-κB pathway in osteoclastogenesis.

Experimental Protocols

Preparation of Cholesterol-Containing Liposomes

This protocol describes a common method for preparing liposomes with a defined cholesterol content, suitable for studying SLO interactions.

Materials:

-

Phospholipids (B1166683) (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Cholesterol

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 4:1 phospholipid to cholesterol.[15]

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[16][17]

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[17]

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the phase transition temperature of the lipids.[17][18]

-

Add the warm buffer to the flask containing the lipid film.[18]

-

Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[16][18]

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[16]

-

Repeat the extrusion process 10-20 times to ensure a homogenous liposome (B1194612) population.

-

Caption: Workflow for cholesterol-containing liposome preparation.

Hemolysis Assay for SLO Activity

This assay is a standard method to quantify the pore-forming activity of SLO by measuring the lysis of red blood cells (RBCs).

Materials:

-

This compound

-

Fresh red blood cells (e.g., from rabbit or human)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

RBC Preparation:

-

Wash fresh RBCs three times with cold PBS by centrifugation and resuspension.

-

Prepare a 1% (v/v) suspension of RBCs in PBS.

-

-

Assay Setup:

-

Prepare serial dilutions of SLO in PBS in a 96-well plate.

-

Add the 1% RBC suspension to each well.

-

Include a negative control (RBCs in PBS without SLO) and a positive control (RBCs in a hypotonic solution like water to achieve 100% lysis).

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of hemolysis for each SLO concentration relative to the positive and negative controls.

-

References

- 1. Use of this compound-Induced Membrane Damage as a Method of Studying the Function of Lipid Rafts During B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential interaction of the two cholesterol-dependent, membrane-damaging toxins, this compound and Vibrio cholerae cytolysin, with enantiomeric cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Membrane Repair: Mechanisms and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The multiple mechanisms of Ca2+ signalling by listeriolysin O, the cholesterol-dependent cytolysin of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 17. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Hemolytic Activity of Streptolysin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptolysin O (SLO) is a potent, oxygen-labile exotoxin secreted by most strains of Group A, C, and G Streptococcus. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of pore-forming toxins, SLO plays a critical role in the pathogenesis of streptococcal infections by disrupting host cell membranes, leading to cell lysis. Its ability to lyse erythrocytes, known as hemolytic activity, is a hallmark of its function and a key area of study for understanding streptococcal virulence and developing novel therapeutics. This guide provides an in-depth technical overview of the hemolytic activity of SLO, including its molecular mechanism, quantitative data on its activity, and detailed experimental protocols.

Mechanism of this compound-Mediated Hemolysis

The hemolytic action of this compound is a multi-step process initiated by the binding of SLO monomers to cholesterol in the plasma membrane of erythrocytes. This interaction is a prerequisite for its cytolytic activity. Following binding, the monomers oligomerize to form large arc- and ring-shaped pores in the cell membrane, which can be comprised of 50-80 individual protein subunits.[1] These pores, with diameters of up to 30 nm, disrupt the osmotic integrity of the cell, leading to the leakage of intracellular contents, including hemoglobin, and ultimately resulting in cell lysis.[2][3] The reduced form of the toxin is the hemolytically active state, and this activity can be restored in the oxidized, inactive form by a reducing agent.[4]

Signaling Pathway of SLO-Induced Hemolysis

The process of SLO-induced hemolysis can be visualized as a sequential pathway from soluble monomer to a functional transmembrane pore.

Caption: The sequential steps of this compound-mediated hemolysis.

Quantitative Analysis of SLO Hemolytic Activity

The hemolytic activity of SLO can be quantified using various parameters. The following tables summarize key quantitative data from different studies.

Table 1: Hemolytic Activity and Cytotoxicity of this compound

| Parameter | Value | Cell Type | Comments | Reference |

| Hemolytic Concentration | 0.1 µg/ml | Red Blood Cells | Resulted in up to 80% hemolysis. | [5] |

| IC50 (Cytotoxicity) | 3 µg/ml | HEp-2 cells | SLO treatment for 6 hours. | [5][6] |

| Specific Activity | 1,200,000 - 2,000,000 HU/mg | Sheep Red Blood Cells | One Hemolytic Unit (HU) is the amount of SLO causing 50% hemolysis of a 3% sheep red blood cell suspension in 30 minutes at 37°C. | [7] |

Table 2: Inhibition of this compound Hemolytic Activity

| Inhibitor | IC50 / % Inhibition | Target | Comments | Reference |

| Luteolin | Dose-dependent inhibition | SLO Protein | Luteolin binds to SLO, affecting its conformation and inhibiting oligomerization. | [5] |

| Allicin (B1665233) | IC50 = 5.97 µg | SLO Protein | A 15-minute incubation of SLO with 35 µg of allicin completely inhibited hemolytic activity. | [2][8] |

| Human Serum Albumin (HSA) | 20% hemolysis reduction at 1.0x10⁻⁵ M HSA; 9% at 1.0x10⁻⁴ M HSA | SLO Protein | HSA binds to SLO and inhibits its hemolytic and cytotoxic effects. | [9] |

| Anti-SLO Antibodies | IC50 (human sera) | SLO Toxin | Neutralizing antibodies inhibit the hemolytic function of SLO. | [10] |

| Cholesterol (water-soluble) | Specific inhibitor | SLO Toxin | Used as a control to confirm SLO-specific hemolysis. | [11][12] |

| Liposomes (containing cholesterol) | Concentration-dependent inhibition | SLO Toxin | Liposomes act as decoys, binding SLO and preventing it from lysing red blood cells. | [13] |

Experimental Protocols for Measuring Hemolytic Activity

The following section details a standard protocol for determining the hemolytic activity of this compound.

Experimental Workflow for Hemolytic Assay

The general workflow for a hemolytic assay involves preparation of reagents, incubation of red blood cells with SLO, and quantification of the resulting hemolysis.

References

- 1. scienceopen.com [scienceopen.com]

- 2. scispace.com [scispace.com]

- 3. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]

- 4. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]

- 6. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of this compound by allicin - an active component of garlic. | Semantic Scholar [semanticscholar.org]

- 9. Human Serum Albumin Binds this compound (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Rapidly Impairs Neutrophil Oxidative Burst and Antibacterial Responses to Group A Streptococcus [frontiersin.org]

- 13. mdpi.com [mdpi.com]

The Immunogenic Properties of Streptolysin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptolysin O (SLO) is a potent, pore-forming exotoxin secreted by the human pathogen Streptococcus pyogenes (Group A Streptococcus, GAS). As a key virulence factor, SLO plays a critical role in the pathogenesis of GAS infections by mediating host cell lysis and modulating immune responses.[1][2] Its profound interaction with the host immune system makes it a molecule of significant interest for both understanding disease mechanisms and for therapeutic and vaccine development. This guide provides a detailed overview of the immunogenic properties of SLO, focusing on its mechanism of action, its complex interplay with immune cells, the signaling pathways it triggers, and its application in diagnostics and vaccinology.

Biochemical Properties and Mechanism of Action

SLO is the archetypal member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of toxins.[1][3] These toxins are secreted as water-soluble monomers that target cholesterol-containing membranes of eukaryotic cells to form large transmembrane pores, leading to cell death.[3][4][5]

The process of pore formation is a sequential, multi-step mechanism:

-

Monomer Binding: Individual SLO monomers (Mr ~69,000) bind to cholesterol molecules within the host cell's plasma membrane via the toxin's C-terminal Domain 4.[1][5][6] This interaction is crucial for the initial attachment to the target cell.[7][8]

-

Oligomerization: Once bound, 35 to 50 SLO monomers rapidly diffuse laterally across the membrane and oligomerize into large ring- or arc-shaped prepore complexes.[1][4]

-

Pore Insertion: This prepore assembly triggers a major conformational change, where two alpha-helical bundles in each monomer refold into amphipathic beta-hairpins. These beta-hairpins concertedly insert into the lipid bilayer, forming a large beta-barrel transmembrane pore.[1][5]

The resulting pores are exceptionally large, with diameters reported to be up to 30 nm, causing a rapid efflux of cytoplasmic contents and influx of extracellular ions, ultimately leading to osmotic lysis and cell death.[4][5]

Caption: Workflow of this compound (SLO) pore formation on the host cell membrane.

Interaction with the Host Immune System

SLO's interaction with immune cells is multifaceted, involving direct cytotoxicity, activation of inflammatory signaling, and immune evasion strategies.

Effects on Innate Immune Cells

SLO is highly cytotoxic to key phagocytic cells, including neutrophils and macrophages, thereby compromising the first line of host defense.[9][10]

-

Neutrophils: Even at subcytotoxic concentrations, SLO rapidly impairs critical neutrophil functions, including the oxidative burst, degranulation, and the formation of Neutrophil Extracellular Traps (NETs).[11] This allows S. pyogenes to resist phagocytic clearance.[10][11] Paradoxically, SLO can also trigger NETosis (a form of cell death that releases NETs), which, if excessive, can contribute to host tissue damage.[12]

-

Macrophages: Macrophages are primary targets for SLO. While the toxin can induce apoptosis, its most significant effect is the potent activation of the NLRP3 inflammasome, a key platform for innate immune sensing.[1][11][13][14] Interestingly, mature macrophage cell lines have shown greater resistance to SLO-induced lysis compared to immature myeloid cells.[15]

-

Mast Cells: At sublethal doses, SLO activates mast cells, causing them to degranulate and produce pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α).[16]

-

Keratinocytes: In epithelial tissues, SLO works in concert with bacterial adhesins to provoke a robust pro-inflammatory response from keratinocytes, stimulating the production of cytokines such as IL-1β, IL-6, and IL-8.[17]

Activation of Inflammatory Signaling Pathways

NLRP3 Inflammasome Activation: A cornerstone of SLO's immunogenicity is its ability to activate the NLRP3 inflammasome. This activation is not due to direct recognition of the toxin itself but is a response to the cellular stress caused by pore formation.[1]

-

Trigger: The formation of large SLO pores leads to a rapid efflux of intracellular potassium (K+).[1] This drop in cytosolic K+ concentration is the primary trigger for NLRP3 activation.

-

Assembly: The sensor protein NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, forming the multi-protein inflammasome complex.[1][13]

-

Caspase-1 Activation: Proximity-induced auto-cleavage activates Caspase-1.[1][13][18]

-

Cytokine Maturation: Active Caspase-1 proteolytically cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell to drive inflammation.[1][13][14]

This entire process occurs independently of Toll-like Receptor (TLR) signaling or the P2X7 receptor, highlighting a direct pathway from membrane damage to inflammatory cytokine release.[13][18]

Caption: SLO-mediated activation of the NLRP3 inflammasome signaling pathway.

Immune Evasion Mechanisms

While potently pro-inflammatory, SLO also contributes to immune evasion. In a counter-regulatory mechanism, SLO can induce the ubiquitination and subsequent proteasomal degradation of pro-IL-1β within macrophages.[19][20] This action could serve to dampen the very inflammatory response it initiates, potentially benefiting the pathogen by limiting immune-mediated clearance.[20]

The Humoral Response: Anti-Streptolysin O (ASO) Antibodies

SLO is a powerful antigen, eliciting a strong and specific humoral (antibody) immune response following a GAS infection.[3][21][22] The antibodies produced, known as anti-streptolysin O (ASO), are primarily neutralizing, functioning by binding to the toxin and preventing it from attaching to and lysing host cells.

The clinical measurement of ASO levels in the blood, known as the ASO titer test, is a vital diagnostic tool.[23]

-

Diagnostic Significance: A raised or rising ASO titer indicates a recent or past infection with S. pyogenes.[21][24]

-

Timeline: ASO levels begin to rise 1 to 3 weeks after infection, peak at 3 to 5 weeks, and gradually decline over several months.[21][24]

-

Clinical Utility: The test is not used to diagnose acute strep throat but is crucial for diagnosing post-streptococcal sequelae, such as rheumatic fever and glomerulonephritis, which arise after the initial infection has resolved.[21][25]

SLO in Vaccine Development

The highly conserved nature of SLO across GAS serotypes and its critical role in virulence make it an attractive target for a broadly protective vaccine.[26][27] The primary obstacle to its use is its inherent cytotoxicity.[26]

Current research focuses on rational vaccine design to create detoxified SLO variants (toxoids) that are safe yet retain the ability to elicit protective, neutralizing antibodies.[11][28] Strategies include introducing specific amino acid substitutions to disrupt domains involved in cell binding or oligomerization.[28] Animal studies have shown that immunization with such SLO toxoids can provide robust protection against lethal GAS challenge, with protection being mediated by antibody-mediated neutralization of the active toxin.[26][28]

Data Summary Tables

Table 1: Molecular and Functional Characteristics of this compound

| Parameter | Value / Description | Reference(s) |

| Toxin Family | Cholesterol-Dependent Cytolysin (CDC) | [1],[3] |

| Secreted Form | Water-soluble monomer | [5] |

| Receptor | Membrane Cholesterol | [4],[7],[8] |

| Monomers per Pore | 35 - 50 | [1],[4] |

| Pore Complex Shape | Rings and arcs | [4],[29],[5] |

| Pore Diameter | Up to 30 nm | [4],[5] |

| Primary Cellular Effect | Osmotic Lysis | [3] |

Table 2: Immunomodulatory Effects of this compound on Host Cells

| Cell Type | Key Effect(s) | Induced Cytokines / Mediators | Reference(s) |

| Neutrophils | Impaired oxidative burst & degranulation; NETosis induction | IL-8 (suppressed) | [11],[12] |

| Macrophages | NLRP3 inflammasome activation; Apoptosis; Pro-IL-1β degradation | IL-1β, IL-18 | [1],[13],[11],[19] |

| Mast Cells | Degranulation; Transcriptional activation | TNF-α | [16] |

| Keratinocytes | Pro-inflammatory signaling (synergy with adhesins) | IL-1β, IL-6, IL-8, PGE2 | [17] |

| Lymphocytes | Mitogenic stimulation (T-cells) | Immunoglobulins (by B-cells) | [22],[30] |

| Erythrocytes | Hemolysis | N/A | [25],[8] |

Key Experimental Protocols

Hemolysis Assay (Measurement of SLO Lytic Activity)

-

Principle: This assay quantifies the pore-forming activity of SLO by measuring its ability to lyse red blood cells (RBCs) and release hemoglobin.

-

Methodology:

-

RBC Preparation: Obtain whole blood (human, rabbit, or sheep) and wash the RBCs 3-4 times in cold phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.[31][32] Resuspend the washed RBC pellet to a final concentration of 2% (v/v) in PBS.[31]

-

SLO Activation: SLO is oxygen-labile and requires a reducing agent for full activity.[3] Pre-activate the SLO preparation in a buffer containing a reducing agent like Dithioerythritol (DTE) or dithiothreitol (B142953) (DTT).[31]

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the activated SLO sample in buffer.

-

Incubation: Add the 2% RBC suspension to each well. Include control wells for 0% hemolysis (RBCs + buffer only) and 100% hemolysis (RBCs + distilled water).

-

Reaction: Incubate the plate at 37°C for 30-60 minutes.[31]

-

Measurement: Pellet the intact RBCs by centrifugation. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[32]

-

Analysis: The results are often expressed in Hemolytic Units (HU), where one unit is defined as the amount of toxin that causes 50% hemolysis.[31]

-

Hemolysis Inhibition Assay (Measurement of ASO Neutralizing Titer)

-

Principle: This assay measures the functional ability of antibodies in a serum sample to neutralize the hemolytic activity of SLO. It is the basis for the clinical ASO titer test.

-

Methodology:

-

Serum Dilution: Perform serial dilutions of the heat-inactivated test serum in a 96-well plate.

-

Neutralization: Add a constant, predetermined amount of active SLO (e.g., 2-4 HU) to each well containing the diluted serum.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow antibodies to bind to and neutralize the SLO.

-

Hemolysis Reaction: Add a 2% washed RBC suspension to all wells.

-

Incubation & Measurement: Proceed as described in the Hemolysis Assay (steps 5-6).

-

Analysis: The ASO titer is reported as the reciprocal of the highest serum dilution that completely inhibits hemolysis. Alternatively, an IC50 value (the serum dilution that inhibits 50% of hemolysis) can be calculated by fitting the data to a sigmoidal dose-response curve.[32]

-

LDH Cytotoxicity Assay

-

Principle: Measures SLO-induced cell death in nucleated cells by quantifying the release of the stable cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture supernatant upon membrane damage.

-

Methodology:

-

Cell Culture: Plate target cells (e.g., macrophages, keratinocytes) in a 96-well tissue culture plate and grow to a confluent monolayer.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of SLO. Include control wells for spontaneous LDH release (cells + medium only) and maximum LDH release (cells lysed with a detergent like Triton X-100).

-

Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new plate. Add the LDH assay reagent (containing substrate and cofactor) according to the manufacturer's instructions.

-

Measurement: Incubate at room temperature for 15-30 minutes in the dark. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity for each SLO concentration relative to the spontaneous and maximum release controls.

-

Caption: A generalized experimental workflow for an LDH cytotoxicity assay.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Streptolysin - Wikipedia [en.wikipedia.org]

- 4. embopress.org [embopress.org]

- 5. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of membrane damage by streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of steptolysin O with sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on erythrocyte membranes, liposomes, and lipid dispersions. A protein-cholesterol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of this compound and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Rapidly Impairs Neutrophil Oxidative Burst and Antibacterial Responses to Group A Streptococcus [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Different sensitivity to streptolysin-O of cells in macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and adherence synergistically modulate proinflammatory responses of keratinocytes to group A streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-streptolysin O - Wikipedia [en.wikipedia.org]

- 22. Characterization of the mitogenic and antigenic stimulatory properties of a purified this compound preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ASO Test: Normal Range, Purpose & ASO Titre Test Results [metropolisindia.com]

- 24. Antithis compound Titer: What This Test Is, When It's Needed, and What the Results Mean [webmd.com]

- 25. Antithis compound titre | Pathology Tests Explained [pathologytestsexplained.org.au]

- 26. research.unipd.it [research.unipd.it]

- 27. Development of a multicomponent vaccine for Streptococcus pyogenes based on the antigenic targets of IVIG - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeted Amino Acid Substitutions Impair this compound Toxicity and Group A Streptococcus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization of the mitogenic and antigenic stimulatory properties of a purified this compound preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]

Streptolysin O: A Master Manipulator of Host Defenses and Key Virulence Factor in Bacterial Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Streptolysin O (SLO), a pore-forming exotoxin produced by Streptococcus pyogenes, is a critical virulence factor in the pathogenesis of streptococcal infections. This guide provides a comprehensive technical overview of SLO, detailing its mechanism of action, its multifaceted role in manipulating host cellular functions, and the intricate signaling pathways it triggers. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex processes, this document serves as a vital resource for professionals engaged in infectious disease research and the development of novel anti-infective therapies.

Introduction: The Significance of this compound

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a formidable human pathogen responsible for a wide spectrum of diseases, from mild pharyngitis to life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1][2] The bacterium's virulence is attributed to a sophisticated arsenal (B13267) of factors, with this compound (SLO) standing out as a key player.[3][4] SLO belongs to the family of cholesterol-dependent cytolysins (CDCs), which are pore-forming toxins that target the cholesterol in host cell membranes.[1][5]

This oxygen-labile protein plays a pivotal role in host-pathogen interactions by creating pores in the membranes of various eukaryotic cells, including erythrocytes, leukocytes, and platelets.[6] This pore-forming capability not only leads to direct cell lysis but also triggers a cascade of host cell responses, including the activation of inflammatory pathways and apoptosis.[7][8] Understanding the intricate mechanisms of SLO is therefore crucial for developing effective strategies to combat GAS infections. SLO's immunogenic nature also makes it a significant diagnostic marker, with anti-streptolysin O (ASO) antibody titers used to indicate recent streptococcal infections.[3][5]

Mechanism of Action: A Step-by-Step Guide to Pore Formation

The primary mechanism of SLO-mediated cytotoxicity involves the formation of large pores in the host cell membrane. This process is a multi-step event that begins with the binding of SLO monomers to cholesterol in the target cell membrane.[1][9]

-

Binding: Soluble SLO monomers, secreted by the bacteria, initially bind to cholesterol molecules present in the host cell's plasma membrane.[1][9] This interaction is a prerequisite for all subsequent steps.

-

Oligomerization: Upon binding, the monomers diffuse laterally across the membrane and oligomerize to form a "prepore" complex, which consists of multiple SLO subunits arranged in an arc or ring-shaped structure.[9][10]

-

Membrane Insertion: A significant conformational change then occurs within the prepore complex, leading to the insertion of hydrophobic regions into the lipid bilayer. This transforms the prepore into a stable, transmembrane pore.[1][11]

The resulting pores can have a diameter of up to 30 nm, disrupting the osmotic integrity of the cell and allowing the influx and efflux of ions and small molecules, ultimately leading to cell lysis.[9]

Host Cell Responses to this compound

Beyond direct cell lysis, SLO's interaction with host cells triggers a complex array of signaling pathways, significantly influencing the inflammatory response and the fate of the infected cell.

Inflammasome Activation

SLO is a potent activator of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[7][12] The formation of SLO pores leads to potassium efflux from the cell, a key trigger for NLRP3 inflammasome assembly.[7]

Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1.[12] Active caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[12][13] This results in a potent inflammatory response. Interestingly, while pore formation is necessary for inflammasome activation, excessive pore formation can lead to rapid cell death, which may limit the production of IL-1β.[7]

Apoptosis Induction

SLO can also induce programmed cell death, or apoptosis, in host cells, particularly in phagocytes like macrophages and neutrophils.[8] This process is caspase-dependent and involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[8] By inducing apoptosis in immune cells, SLO helps the bacteria to evade the host's innate immune response, thereby enhancing bacterial survival and virulence.[8]

Other Signaling Pathways

At sublethal concentrations, SLO can activate other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway in mast cells.[14][15] This activation leads to the production and release of tumor necrosis factor-alpha (TNF-α), another key inflammatory cytokine.[14][15]

Quantitative Data on this compound Activity

The biological activity of SLO can be quantified through various assays. The following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity of this compound

| Cell Type | Assay | Endpoint | SLO Concentration/Effect | Reference |

| Human Keratinocytes | Trypan Blue Exclusion | Cell Injury | 63.2% ± 18.6% with SLO-proficient GAS | [16] |

| Human Polymorphonuclear Leukocytes (PMNs) | Flow Cytometry | Cell Lysis | SLO-proficient GAS causes significant lysis | [16] |

| Human Monocytic Cell Line (THP1) | TUNEL Assay | Apoptosis | SLO is necessary and sufficient for apoptosis | [8] |

| Human Neutrophils | Apoptosis Assay | Apoptosis | SLO is necessary and sufficient for apoptosis | [8] |

Table 2: Hemolytic Activity of this compound

| S. pyogenes Strain | Growth Phase | Hemolytic Activity (Units/mL) | Reference |

| M1T1 (5448AP) | Not specified | Correlates with slo expression | [17] |

| emm type 1.0 (isolate 101,910) | Not specified | Lower hemolytic activity compared to emm 32.2 | [18][19] |

| emm type 32.2 (isolate 112,327) | Not specified | Higher hemolytic activity compared to emm 1.0 | [18][19] |

Table 3: SLO-Induced Cytokine Production

| Cell Type | Cytokine | Inducing Stimulus | Fold Induction / Concentration | Reference |

| Dendritic Cells | TNF | covR/S mutant Strep A | Increased production | [2] |

| Dendritic Cells | MCP-1 | covR/S mutant Strep A | Increased production | [2] |

| Mast Cells | TNF-α | Sublethal SLO | Peaks at ~4 hours post-stimulation | [15] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of SLO. Below are protocols for key experiments.

Hemolysis Assay

This assay measures the ability of SLO to lyse red blood cells.

-

Preparation of Erythrocytes:

-

Collect sheep or rabbit red blood cells (RBCs) and wash them three times with sterile phosphate-buffered saline (PBS) by centrifugation.

-

Resuspend the washed RBCs to a final concentration of 1% (v/v) in PBS.

-

-

Sample Preparation:

-

Culture S. pyogenes to the desired growth phase and centrifuge to pellet the bacteria.

-

Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

-

Prepare serial dilutions of the culture supernatant in PBS.

-

-

Assay Procedure:

-

In a 96-well plate, mix equal volumes of the diluted supernatant and the 1% RBC suspension.

-

Include a positive control (e.g., Triton X-100 for complete lysis) and a negative control (PBS).

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis relative to the positive control.

-

Human Polymorphonuclear Leukocyte (PMN) Cytotoxicity Assay

This protocol assesses the cytotoxic effect of SLO on human neutrophils.

-

Isolation of PMNs:

-

Isolate human neutrophils from fresh human blood using a density gradient centrifugation method (e.g., with Polymorphprep™).

-

Resuspend the isolated PMNs in RPMI medium.

-

-

Infection:

-

Incubate the PMNs with S. pyogenes strains (wild-type and SLO-deficient mutants) at a multiplicity of infection (MOI) of 5:1 in the presence of 10% human serum.

-

Incubate for 1 hour at 37°C with end-over-end rotation.

-

-

Fixation and Analysis:

-

Fix the cells with 2% (v/v) paraformaldehyde in PBS overnight at 4°C.

-

Analyze the cells by flow cytometry, assessing changes in forward and side scatter to determine cell lysis.

-

Macrophage Apoptosis (TUNEL) Assay

This assay quantifies apoptosis in macrophages following infection.

-

Cell Culture and Infection:

-

Plate macrophages (e.g., J774 cell line or primary bone marrow-derived macrophages) in culture plates.

-

Infect the macrophages with S. pyogenes at a specific MOI.

-

-

TUNEL Staining:

-

At 4 hours post-infection, collect, fix, and permeabilize the cells.

-

Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect DNA fragmentation.

-

-

Analysis:

-

Quantify the percentage of apoptotic cells using flow cytometry.

-

Conclusion and Future Directions

This compound is a multifaceted virulence factor that plays a central role in the pathogenesis of Streptococcus pyogenes infections. Its ability to form pores in host cell membranes not only causes direct cellular damage but also triggers a complex interplay of host signaling pathways, profoundly influencing the inflammatory response and the outcome of infection. The detailed understanding of SLO's mechanism of action, its interaction with host cells, and the resulting cellular responses is paramount for the development of novel therapeutic interventions.

Future research should focus on several key areas:

-

Structural Biology: High-resolution structural studies of the SLO pore complex in a native membrane environment will provide deeper insights into its mechanism of action.

-

Host-Pathogen Interactions: Further elucidation of the host factors that modulate SLO activity and the downstream signaling cascades will uncover new targets for therapeutic intervention.

-

Therapeutic Targeting: The development of specific inhibitors of SLO, either targeting its cholesterol-binding domain or its oligomerization process, holds promise as a novel anti-virulence strategy to be used in conjunction with conventional antibiotics.

-

Vaccine Development: Given its immunogenicity, SLO remains an attractive candidate for inclusion in a multi-component vaccine against S. pyogenes.

By continuing to unravel the complexities of this potent bacterial toxin, the scientific community can pave the way for innovative approaches to combat the significant global health burden of streptococcal diseases.

References

- 1. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Streptococcus pyogenes Virulence Factors • Microbe Online [microbeonline.com]

- 4. Secreted Virulence Factors of Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Streptolysin - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]

- 10. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]